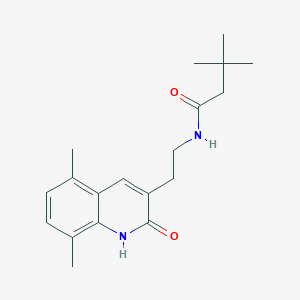![molecular formula C18H17Br3N2OS B2431591 Bromhydrate de 3,8-dibromo-7-éthoxy-4-phényl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine CAS No. 1215402-12-2](/img/structure/B2431591.png)
Bromhydrate de 3,8-dibromo-7-éthoxy-4-phényl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide is a useful research compound. Its molecular formula is C18H17Br3N2OS and its molecular weight is 549.12. The purity is usually 95%.
BenchChem offers high-quality 3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse et synthèse organique
Protodéboronation pour l'hydrométhylation des alcènes : Les esters boroniques de pinacol sont des blocs de construction précieux en synthèse organique. Alors que la fonctionnalisation de la déboronation des esters boroniques alkyliques est bien établie, la protodéboronation a reçu moins d'attention. Cependant, des recherches récentes ont rapporté la protodéboronation catalytique des esters boroniques alkyliques 1°, 2° et 3° en utilisant une approche radicalaire . Cette méthode permet une hydrométhylation formelle anti-Markovnikov des alcènes, une transformation qui n'avait pas été explorée auparavant. La séquence d'hydrométhylation a été appliquée avec succès au (−)-Δ8-THC et au cholestérol protégés par un groupe méthoxy. De plus, elle a joué un rôle crucial dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B.
Chimie hétérocyclique
Synthèse de dérivés de pyranne, de pyranopyrazole et de pyrazolo[1,2-b]phtalazine : Le N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxyde (DCDBTSD) a été utilisé comme catalyseur hautement efficace et homogène. Il facilite la synthèse de dérivés de 4H-pyranne, de pyranopyrazole et de pyrazolo[1,2-b]phtalazine par une réaction multicomposants (MRC) en un seul pot dans l'eau . Ces composés hétérocycliques ont des applications diverses en chimie médicinale et en science des matériaux.
Conception de médicaments et évaluation biologique
Nouveaux dérivés de benzimidazole : Des chercheurs ont synthétisé de nouveaux dérivés d'énamine-nitrile en utilisant le 2-aminobenzimidazole comme précurseur clé. Le composé résultant, le N-(1H-benzimidazol-2-yl)carbonylhydrazonodicyanide, a été préparé par couplage du 2-aminobenzimidazole avec le malononitrile dans la pyridine . Ces dérivés peuvent être explorés plus avant pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes, antitumorales ou anti-inflammatoires.
Ressources de base de données
ChemSynthesis : Pour une base de données complète des produits chimiques et de leurs références de synthèse, envisagez d'explorer ChemSynthesis. Il contient plus de 40 000 composés et plus de 45 000 références de synthèse, fournissant des informations précieuses aux chercheurs et aux chimistes .
Propriétés
IUPAC Name |
3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2OS.BrH/c1-2-23-16-9-15-14(8-12(16)19)21-18-22(15)17(13(20)10-24-18)11-6-4-3-5-7-11;/h3-9,13,17H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNIHOFVRBLKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N3C(C(CSC3=N2)Br)C4=CC=CC=C4)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2431508.png)
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)


![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431516.png)
![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)
![2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2431523.png)
![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2431524.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2431527.png)



![4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2431531.png)
